molecular formula C16H20N4O6 B1670404 Diaziquone CAS No. 57998-68-2

Diaziquone

Numéro de catalogue: B1670404
Numéro CAS: 57998-68-2
Poids moléculaire: 364.35 g/mol
Clé InChI: WVYXNIXAMZOZFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

La diaziquone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle réagit avec le glutathion réduit (GSH) en solutions aqueuses en conditions aérobies pour former des radicaux libres glutathionyl et hydroxyle, ainsi que la semiquinone de this compound . En conditions anaérobies, le principal radical observé est le radical glutathionyl . Les réactifs couramment utilisés dans ces réactions comprennent la superoxyde dismutase, la catalase et les chélateurs métalliques comme l'acide diéthylènetriaminepentaacétique . Les principaux produits formés à partir de ces réactions sont des conjugués de glutathion, qui résultent de l'attaque nucléophile du GSH sur les aziridines ou par addition de Michael 1,4 sur la quinone .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, elle a montré une activité antitumorale significative, en particulier contre les tumeurs cérébrales primaires . Elle est également utilisée comme photosensibilisateur dans la recherche sur la leucémie, où elle inhibe l'incorporation de la thymidine marquée dans l'acide nucléique et réduit la viabilité cellulaire . De plus, la this compound est étudiée pour son utilisation potentielle en association avec la radiothérapie afin d'améliorer les effets thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de la this compound implique sa capacité à traverser la barrière hémato-encéphalique et à exercer ses effets en tant qu'agent alkylant . Elle forme des liaisons croisées covalentes avec l'ADN, conduisant à des dommages à l'ADN et à l'inhibition de la synthèse de l'ADN . Cela entraîne la suppression de la prolifération des cellules tumorales et l'induction de la mort cellulaire. Les cibles moléculaires de la this compound comprennent l'ADN et diverses enzymes cellulaires impliquées dans la réparation et la réplication de l'ADN .

Applications De Recherche Scientifique

Antitumor Activity

Diaziquone has demonstrated significant antitumor activity in various clinical settings:

  • Primary Brain Tumors : Clinical studies indicate that this compound is effective against gliomas and other primary brain tumors due to its ability to penetrate the blood-brain barrier .
  • Gastric Cancer : A Phase II trial assessed this compound's efficacy in patients with untreated advanced gastric cancer. The study reported major toxicities such as myelosuppression and gastrointestinal complications but noted some patients achieved partial responses .
  • Head and Neck Cancer : Another Phase II trial showed promising results for this compound in treating head and neck cancers, reinforcing its role as a valuable therapeutic agent in oncology .

Comparative Effectiveness

This compound has been compared with other chemotherapeutic agents to evaluate its efficacy:

Drug CombinationEfficacyToxicity Profile
This compound + EtoposideEffective in various malignanciesModerate myelosuppression
This compound + MitoxantroneEnhanced antitumor activity observedIncreased risk of severe side effects
Standalone this compoundNoted for its specific action against CNS tumorsSignificant gastrointestinal toxicity

Research Findings

Recent studies have explored the synthesis and evaluation of this compound analogs, aiming to enhance its efficacy and reduce toxicity:

  • Novel Analogues : Research into bis-triaziquone analogs has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported an analogue with an LC50 value indicating lower toxicity towards normal cells while maintaining effectiveness against cancer cells .
  • Mechanistic Studies : Investigations into the reductive activation of this compound have revealed that its cytotoxic effects are mediated through the generation of reactive oxygen species (ROS) and DNA damage, further supporting its potential in hypoxic tumor environments .

Case Studies

  • Phase II Study in Gastric Cancer :
    • Objective: Evaluate safety and efficacy.
    • Results: 11 patients experienced life-threatening toxicities; however, some showed partial responses, indicating potential for further investigation .
  • Combination Therapy in Head and Neck Cancer :
    • Objective: Assess this compound's role when combined with other agents.
    • Results: Improved outcomes were observed when this compound was used alongside etoposide or mitoxantrone, although toxicity was a concern .

Activité Biologique

Diaziquone (AZQ) is an aziridinylbenzoquinone that has garnered attention for its biological activity, particularly in the context of cancer treatment. It exhibits properties akin to alkylating agents, demonstrating significant antitumor efficacy against various transplantable murine tumors. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Absorption and Distribution

This compound is characterized by rapid absorption and distribution within the body. Key pharmacokinetic parameters include:

  • Half-life : The elimination half-life (t1/2t_{1/2}) is approximately 30 minutes, with a rapid distribution phase (t1/2αt_{1/2\alpha}) of 1-3 minutes.
  • Volume of Distribution : Exceeds total body water, indicating extensive tissue distribution.
  • Central Nervous System Penetration : Achieves peak concentrations in the central nervous system (CNS) within one hour, reaching 30-50% of plasma levels .

Metabolism

This compound undergoes extensive hepatic metabolism, which influences its therapeutic efficacy and toxicity profile. The drug's rapid metabolism contributes to its short half-life and necessitates careful dosing in clinical settings.

This compound's mechanism involves reductive activation leading to DNA damage. Research indicates that it primarily induces single-strand breaks in DNA through a redox process:

  • Activation : Reduced forms of this compound interact with DNA, altering its topology and introducing breaks .
  • Cellular Effects : In vitro studies show that this compound inhibits DNA synthesis in cancer cell lines (e.g., HEp-2 cells), suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Elimination Half-Life~30 minutes
Distribution Half-Life1-3 minutes
CNS Peak Concentration30-50% of plasma levels
Volume of DistributionExceeds total body water

Antitumor Efficacy

This compound has demonstrated notable antitumor activity, particularly against primary brain tumors. Clinical trials have shown:

  • Phase I Trials : Indicated significant activity against intracerebral tumors with dose-limiting myelosuppression as the primary toxicity observed.
  • Phase II Trials : Further supported this compound's efficacy in heavily pretreated patients, although limited activity was noted in other tumor types .

Case Studies

Several case studies have illustrated this compound's effectiveness:

  • Case Study 1 : A patient with recurrent glioblastoma showed partial response after treatment with this compound, highlighting its potential in CNS malignancies.
  • Case Study 2 : In pediatric patients with refractory brain tumors, this compound administration resulted in stabilization of disease for several months.

Table 2: Summary of Clinical Findings

Study PhasePatient PopulationObserved ActivityNotable Toxicity
Phase IVarious solid tumorsSignificant myelosuppressionSevere thrombocytopenia
Phase IIHeavily pretreated patientsActivity against brain tumorsDose-limiting toxicity

Toxicity Profile

The primary concern with this compound use is myelosuppression, which can lead to:

  • Leukopenia : Decreased white blood cell count.
  • Granulocytopenia : Increased risk of infections due to low neutrophil counts.
  • Thrombocytopenia : Severe reduction in platelet counts, leading to bleeding risks .

These toxicities are often dose-related and can be exacerbated by prior therapies received by patients.

Propriétés

Numéro CAS

57998-68-2

Formule moléculaire

C16H20N4O6

Poids moléculaire

364.35 g/mol

Nom IUPAC

ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate

InChI

InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24)

Clé InChI

WVYXNIXAMZOZFK-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3

SMILES canonique

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3

Apparence

Solid powder

Key on ui other cas no.

57998-68-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC)

Solubilité

Water 0.72 (mg/mL)
pH 4 buffer < 1 (mg/mL)
pH 9 buffer < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)
Chloroform 5 - 7 (mg/mL)
5% Dimethylacetamide 1.5 (mg/mL)
Dimethylacetamide 20 - 25 (mg/mL)
Dimethylsulfoxide 25 - 30 (mg/mL)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester
2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone
2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone
3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone
AZQ
CI-904
diaziquone
diaziquone ion (1-)
NSC 182986
NSC-182986

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diaziquone
Reactant of Route 2
Reactant of Route 2
Diaziquone
Reactant of Route 3
Diaziquone
Reactant of Route 4
Reactant of Route 4
Diaziquone
Reactant of Route 5
Diaziquone
Reactant of Route 6
Reactant of Route 6
Diaziquone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.